molecular formula C16H24N2O4S B5606449 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B5606449
M. Wt: 340.4 g/mol
InChI Key: YYRVTXFQEGQSNH-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C15H23NO3S This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a methoxy-substituted aromatic ring

Preparation Methods

The synthesis of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.

    Attachment of the Methoxy-Substituted Aromatic Ring: This step involves the coupling of the methoxy-substituted aromatic ring to the piperidine ring, typically through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine: This compound lacks the carboxamide group, leading to different chemical properties and applications.

Properties

IUPAC Name

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-10-9-14(11(2)12(3)15(10)22-4)23(20,21)18-7-5-13(6-8-18)16(17)19/h9,13H,5-8H2,1-4H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVTXFQEGQSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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